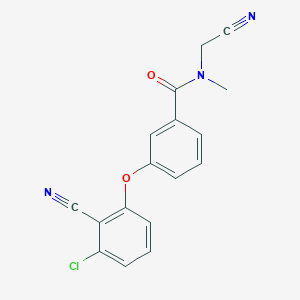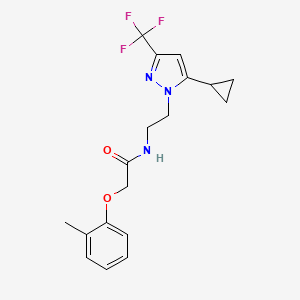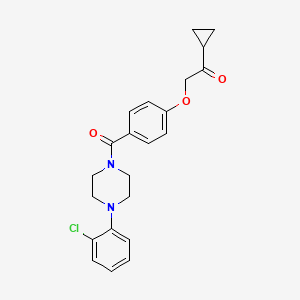
N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis details for “N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide” were not found, a related compound, “N- (3- ( (1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3- (trifluoromethyl)benzamide (CHMFL-KIT-110)” has been synthesized and studied .Scientific Research Applications
Isoquinolines as P2X7 Receptor Antagonists
Isoquinolines, structurally related to sulfonamides, have been studied for their potential as antagonists of the P2X7 nucleotide receptor, which is an ATP-gated cation channel involved in inflammatory processes and immune responses. KN-62 and KN-04, specific isoquinolinesulfonamides, potently inhibited the human P2X7 receptor, indicating potential therapeutic applications in conditions related to P2X7 receptor activity (Humphreys et al., 1998).
Antimicrobial Activity of Celecoxib Derivatives
Celecoxib derivatives containing the sulfonamide moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds demonstrate the versatility of sulfonamide derivatives in pharmaceutical research, with one compound showing potential as a therapeutic agent due to its significant anti-inflammatory and analgesic activities (Küçükgüzel et al., 2013).
Anti-Tuberculosis Activity of Triazole Derivatives
Triazole derivatives, through click chemistry, have shown significant antimicrobial activity against Mycobacterium tuberculosis, with isoniazid derivatives exhibiting low cytotoxicity and significant potential for treating mycobacterial infections. This highlights the role of sulfonamide and related compounds in developing new treatments for tuberculosis (Boechat et al., 2011).
Inhibition of Cyclic Nucleotide Dependent Protein Kinase
Isoquinolinesulfonamides have also been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These findings suggest potential applications in the study of signal transduction pathways and the development of kinase inhibitors for therapeutic use (Hidaka et al., 1984).
Endothelin Antagonists for Cardiovascular Research
Biphenylsulfonamide derivatives have been explored as endothelin-A (ETA) selective antagonists, with modifications leading to improved binding and functional activity against the ETA receptor. These compounds, such as BMS-187308, exhibit potential for studying cardiovascular diseases and developing treatments (Murugesan et al., 1998).
properties
IUPAC Name |
2-phenyl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-20(19-6-11-21-12-7-19)23-13-8-18(9-14-23)16-22-27(25,26)15-10-17-4-2-1-3-5-17/h1-7,11-12,18,22H,8-10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXYAFMPSSPSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2667904.png)
![9-(4-bromophenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2667905.png)
![[2-(2-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2667907.png)
![N-[1-(4H-1,2,4-triazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2667908.png)
![1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL](/img/structure/B2667910.png)




![N-(2-oxo-2-(((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2667916.png)

![N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2667919.png)
![2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2667921.png)
